N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a pyrazole and thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone.
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide.
Coupling of Pyrazole and Thiadiazole: The final step involves coupling the pyrazole and thiadiazole moieties through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
- **N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
Uniqueness
N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is unique due to the presence of both nitro and thiadiazole groups, which confer distinct electronic properties and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C17H16N8O2S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[2-(4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H16N8O2S/c26-25(27)14-10-18-23(12-14)9-7-16-20-21-17(28-16)19-15-6-8-24(22-15)11-13-4-2-1-3-5-13/h1-6,8,10,12H,7,9,11H2,(H,19,21,22) |
InChI Key |
GIIIBGMPIIUZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CCN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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